

# Volvaltrate B: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Volvaltrate B |           |
| Cat. No.:            | B1162196      | Get Quote |

CAS Number: 1181224-13-4

Chemical Formula: C27H41ClO11

Molecular Weight: 577.07 g/mol

#### Introduction

**Volvaltrate B** is a naturally occurring iridoid compound isolated from the roots of Valeriana officinalis, a plant commonly known as valerian.[1] Traditionally, extracts from this plant have been used for their sedative and anxiolytic properties. Scientific interest in **Volvaltrate B** is centered on its potential therapeutic applications, particularly in the fields of oncology and neuroscience. This document provides a technical guide for researchers, scientists, and drug development professionals, summarizing the available data on **Volvaltrate B**, though specific experimental data remains limited in publicly accessible literature.

## **Physicochemical Properties**

A summary of the known physicochemical properties of **Volvaltrate B** is presented in the table below.



| Property         | Value                                                                                   | Source |
|------------------|-----------------------------------------------------------------------------------------|--------|
| CAS Number       | 1181224-13-4                                                                            | [1][2] |
| Chemical Formula | C27H41ClO11                                                                             | [1]    |
| Molecular Weight | 577.07 g/mol                                                                            |        |
| SMILES           | CC(C)CC(=0)OC1C2C(CC(C2<br>(CCl)O)OC(=O)C)<br>(C(=CO1)COC(=O)C(C(C)C)O<br>C(=O)CC(C)C)O | [1]    |

## Biological Activity Anticancer Potential

**Volvaltrate B** has been identified as a potential anticancer agent. Preliminary information suggests its effectiveness against ovarian tumors in murine models. However, detailed in vitro studies quantifying its cytotoxic effects on various cancer cell lines, including specific  $IC_{50}$  values, are not readily available in the reviewed literature. The proposed mechanism of action for its anticancer effects may involve the induction of apoptosis, a common pathway for many natural product-based anticancer compounds.

### **Neurological Activity**

Consistent with the traditional use of Valeriana officinalis, **Volvaltrate B** is thought to modulate the GABAergic system.[1] It is hypothesized to exert calming effects on the central nervous system by interacting with GABA receptors.[1] The specific nature of this interaction, whether as an agonist, antagonist, or allosteric modulator at different GABA receptor subtypes, requires further experimental elucidation.

### **Experimental Protocols**

While specific experimental protocols for **Volvaltrate B** are not detailed in the available search results, this section outlines general methodologies that would be appropriate for investigating its biological activities.



#### In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **Volvaltrate B** on ovarian cancer cell lines (e.g., A2780, OVCAR-3, SKOV-3).

#### Methodology:

- Cell Culture: Culture the selected ovarian cancer cell lines in appropriate media and conditions until they reach logarithmic growth phase.
- Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a range of concentrations of **Volvaltrate B** (typically from nanomolar to micromolar ranges) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
- MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
- Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

#### **Apoptosis Assay (Annexin V/Propidium Iodide Staining)**

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by a compound.



Objective: To determine if the cytotoxic effect of **Volvaltrate B** on ovarian cancer cells is mediated by the induction of apoptosis.

#### Methodology:

- Cell Treatment: Treat ovarian cancer cells with **Volvaltrate B** at concentrations around its predetermined IC<sub>50</sub> value for various time points.
- Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
- Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
- Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
- Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to assess the extent of apoptosis induction.

#### **GABA Receptor Binding Assay**

This radioligand binding assay is used to investigate the interaction of a compound with GABA receptors.

Objective: To determine the binding affinity of Volvaltrate B for GABA-A or GABA-B receptors.

#### Methodology:

- Membrane Preparation: Prepare synaptic membrane fractions from rat or mouse brain tissue.
- Binding Reaction: Incubate the membrane preparation with a specific radioligand for the target GABA receptor subtype (e.g., [3H]muscimol for GABA-A or [3H]baclofen for GABA-B) in the presence of varying concentrations of **Volvaltrate B**.



- Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
- Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
- Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known non-radioactive ligand) from the total binding. Plot the inhibition of radioligand binding by **Volvaltrate B** and calculate the IC₅₀ and subsequently the inhibition constant (Ki) to determine its binding affinity.

## **Signaling Pathways & Visualizations**

While the specific signaling pathways modulated by **Volvaltrate B** have not been experimentally detailed, based on its proposed biological activities, two key pathways are of interest for future investigation: the PI3K/Akt pathway in cancer and the GABAergic signaling pathway in the central nervous system.

## Hypothetical PI3K/Akt Signaling Inhibition by Volvaltrate B

The PI3K/Akt signaling pathway is frequently hyperactivated in ovarian cancer, promoting cell survival, proliferation, and resistance to apoptosis.[3][4] A potential mechanism for the anticancer activity of **Volvaltrate B** could be the inhibition of this pathway.





Click to download full resolution via product page

Caption: Hypothetical inhibition of the PI3K/Akt pathway by Volvaltrate B.



## **Experimental Workflow for Investigating Anticancer Activity**

The following workflow outlines a logical progression of experiments to characterize the anticancer properties of **Volvaltrate B**.



Click to download full resolution via product page

Caption: Experimental workflow for anticancer evaluation.

#### **Conclusion and Future Directions**



**Volvaltrate B** is an intriguing natural product with potential applications in oncology and neuroscience. The current body of publicly available scientific literature provides a foundational understanding of its origin and hypothesized biological activities. However, to advance its development as a potential therapeutic agent, rigorous experimental investigation is required. Future research should focus on:

- Quantitative Biological Evaluation: Determining the IC<sub>50</sub> values of **Volvaltrate B** against a panel of cancer cell lines, particularly those of ovarian origin, is a critical first step.
- Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its anticancer and neuroactive effects is essential. This includes confirming the induction of apoptosis and identifying the specific signaling pathways it modulates.
- In Vivo Efficacy and Safety: Preclinical studies in relevant animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of **Volvaltrate B**.

The generation of robust and detailed experimental data will be crucial for unlocking the full therapeutic potential of this promising natural compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Volvaltrate B | 1181224-13-4 | GXB22413 | Biosynth [biosynth.com]
- 2. Volvaltrate B | 1181224-13-4 [chemicalbook.com]
- 3. glowm.com [glowm.com]
- 4. Role of the PI3K/AKT/mTOR signaling pathway in ovarian cancer: Biological and therapeutic significance PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Volvaltrate B: A Technical Overview for Drug Discovery Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1162196#volvaltrate-b-cas-number-1181224-13-4]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com